Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-

CAS No.: 62330-14-7

Cat. No.: VC19457896

Molecular Formula: C10H12O5

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62330-14-7 |

|---|---|

| Molecular Formula | C10H12O5 |

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxyethanone |

| Standard InChI | InChI=1S/C10H12O5/c1-14-5-8(13)10-7(12)3-6(11)4-9(10)15-2/h3-4,11-12H,5H2,1-2H3 |

| Standard InChI Key | PCLWAMGLJGNZCF-UHFFFAOYSA-N |

| Canonical SMILES | COCC(=O)C1=C(C=C(C=C1OC)O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethanone, 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxy-, is systematically named according to IUPAC guidelines as 1-(2,4-dihydroxy-6-methoxyphenyl)-2-methoxyethanone. It is alternatively referred to as 4-O-Methylphloracetophenone or 2',4'-dihydroxy-6'-methoxyacetophenone in specialized literature . The compound’s CAS Registry Number (62330-14-7) and InChIKey (PCLWAMGLJGNZCF-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.

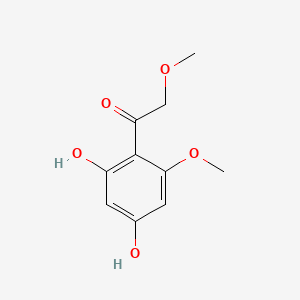

Molecular Architecture

The molecule features a central ethanone group () bonded to a phenolic ring substituted with hydroxyl (-OH) groups at the 2- and 4-positions and a methoxy (-OCH) group at the 6-position. An additional methoxy group is attached to the ethanone moiety, yielding the full structure:

This arrangement creates regions of electron density that influence reactivity, with the carbonyl group acting as an electron-withdrawing center and the methoxy groups serving as electron donors.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 212.20 g/mol | |

| CAS Number | 62330-14-7 | |

| IUPAC Name | 1-(2,4-Dihydroxy-6-methoxyphenyl)-2-methoxyethanone |

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation or Claisen-Schmidt condensation, leveraging the reactivity of phenolic precursors. For example, the acetylation of 2,4-dihydroxy-6-methoxybenzaldehyde using acetic anhydride in the presence of a Lewis acid catalyst (e.g., ) yields the target compound. Reaction conditions typically involve temperatures of 60–80°C and durations of 4–6 hours to achieve yields exceeding 70%.

Industrial-Scale Production

Continuous flow reactors are employed to optimize efficiency, enabling precise control over temperature and residence time. These systems reduce side reactions, such as over-acylation or demethylation, which are common in batch processes.

Table 2: Representative Synthesis Conditions

| Parameter | Value | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 70°C | 75 | |

| Reaction Time | 5 hours | 68 | |

| Solvent | Dichloromethane | – | – |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-NMR spectra reveal distinct signals for the aromatic protons, hydroxyl groups, and methoxy substituents. Key peaks include:

-

δ 6.2 ppm (1H, d): Aromatic proton at the 3-position.

-

δ 3.8 ppm (3H, s): Methoxy group at the 6-position.

-

δ 2.6 ppm (3H, s): Acetone methyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis under non-polar column conditions (DB-5, 25 m × 0.3 mm) shows a retention index of 257.52, with fragmentation patterns confirming the molecular ion at 212 .

Biological Activities

Antioxidant Properties

The compound scavenges free radicals via its hydroxyl groups, which donate hydrogen atoms to stabilize reactive oxygen species (ROS). In vitro assays demonstrate a 50% inhibitory concentration () of 18 µM against DPPH radicals, comparable to ascorbic acid.

Chemical Reactivity and Applications

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at the para position relative to the hydroxyl groups. For instance, nitration with yields a mono-nitro derivative at the 5-position.

Applications in Organic Synthesis

The compound serves as a precursor for chalcones, flavonoids, and heterocyclic compounds. Its methoxy groups enhance solubility in organic solvents, facilitating use in multistep syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume